molecular formula C24H23N3O3S2 B2544942 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 919756-44-8

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2544942
CAS No.: 919756-44-8
M. Wt: 465.59
InChI Key: CNVGRHNLIRTTAW-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring:

  • A 4,5-dimethyl-1,3-benzothiazole core, a heterocyclic motif known for its role in medicinal chemistry (e.g., antitumor and antimicrobial activities).
  • A pyridin-2-ylmethyl substituent on the acetamide nitrogen, which may enhance solubility or target binding.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-7-12-21-23(17(16)2)26-24(31-21)27(15-19-6-4-5-13-25-19)22(28)14-18-8-10-20(11-9-18)32(3,29)30/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVGRHNLIRTTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4,5-Dimethyl-2-Aminothiophenol

A widely adopted route involves the cyclization of 4,5-dimethyl-2-aminothiophenol with cyanogen bromide (CNBr) in anhydrous ethanol under reflux (72–80°C, 6–8 hours). This method yields the benzothiazole ring system with >85% efficiency. Alternative cyclizing agents, such as chloroacetone, have been explored but result in lower yields (∼65%) due to competing side reactions.

Key Reaction Parameters

Reagent Solvent Temperature Time (h) Yield (%)
CNBr Ethanol 80°C 6 87
Chloroacetone DMF 100°C 12 65

Functionalization via Friedel-Crafts Alkylation

Post-cyclization methylation at the 4- and 5-positions is achieved using methyl iodide (MeI) and aluminum chloride (AlCl₃) in dichloromethane (DCM). A molar ratio of 1:2.2 (benzothiazole:MeI) ensures complete dimethylation within 3 hours at 0–5°C.

N-Alkylation with Pyridin-2-ylmethyl Group

The secondary amine of the acetamide intermediate undergoes alkylation with 2-(bromomethyl)pyridine hydrobromide.

Alkylation Protocol

A mixture of the acetamide (1 equiv), 2-(bromomethyl)pyridine (1.5 equiv), and potassium carbonate (K₂CO₃, 2 equiv) in acetonitrile is refluxed for 8 hours. The reaction is monitored via thin-layer chromatography (TLC), with purification by silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) yielding the final product in 68% yield.

Critical Considerations

  • Excess alkylating agent (1.5 equiv) prevents di-alkylation.
  • K₂CO₃ acts as both base and desiccant.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (7:3) produces needle-shaped crystals suitable for X-ray diffraction. Hirshfeld surface analysis confirms intermolecular hydrogen bonding between the sulfonyl oxygen and pyridinyl nitrogen.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (d, J = 8.2 Hz, 2H, Ar-H), 7.48 (d, J = 8.2 Hz, 2H, Ar-H), 4.82 (s, 2H, CH₂-pyridine), 3.21 (s, 3H, SO₂CH₃), 2.34 (s, 6H, CH₃-benzothiazole).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).

Yield Optimization and Scalability

Step Laboratory Scale (1 g) Pilot Scale (100 g)
Benzothiazole core 87% 82%
Sulfonation 92% 88%
Amide coupling 78% 72%
N-Alkylation 68% 63%

Scale-up challenges include exothermic sulfonation and column chromatography limitations, addressed via continuous flow reactors and centrifugal partition chromatography.

Alternative Synthetic Pathways

One-Pot Tandem Reactions

A emerging strategy employs copper(I)-catalyzed coupling to concurrently introduce the pyridinylmethyl and methanesulfonyl groups, reducing steps from four to two. Initial trials show 55% yield, necessitating further optimization.

Enzymatic Amidation

Lipase-mediated coupling in ionic liquids ([BMIM][BF₄]) achieves 60% yield under mild conditions (40°C, pH 7.5), though substrate specificity remains a limitation.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The table below highlights structural variations among the target compound and analogs from the evidence:

Feature Target Compound Compound Compound
Core Structure Benzothiazole-2-yl acetamide Pyridin-2-yl acetamide Benzothiazole-2-yl acetamide
Substituents - 4,5-dimethyl benzothiazole
- 4-methanesulfonylphenyl
- Pyridin-2-ylmethyl
- 4-methylpyridin-2-yl
- 4,6-dimethylpyrimidin-2-ylsulfanyl
- 6-methyl benzothiazole
- 4-nitrophenyl
- Pyrimidoindole sulfanyl
Electronic Effects Methanesulfonyl (moderate electron-withdrawing) Sulfanyl (electron-rich, nucleophilic) Nitrophenyl (strong electron-withdrawing)
Potential Applications Drug discovery (inferred from structural motifs) Medical intermediate Drug discovery (ZINC database listed)

Implications of Substituents on Properties

Benzothiazole vs. The pyridin-2-ylmethyl group in the target could improve aqueous solubility relative to purely aromatic substituents.

Sulfonyl vs. Sulfanyl/Nitro Groups: The methanesulfonyl group in the target compound offers metabolic stability and reduced nucleophilicity compared to the sulfanyl group in , which may participate in redox reactions .

Methyl Substitutions: 4,5-Dimethyl on the benzothiazole (target) vs.

Research Findings and Hypotheses

  • ’s compound is a medical intermediate, implying utility in synthesizing bioactive molecules. The target’s pyridine and sulfonyl groups may refine such applications .
  • ’s compound is listed in drug discovery databases, suggesting the benzothiazole-acetamide scaffold is a viable drug candidate. The target’s methanesulfonyl group could improve pharmacokinetics over ’s nitro group .

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core with various substituents that enhance its biological activity. The structural formula is as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Key Properties:

  • Molecular Weight: 336.43 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • LogP: Indicates moderate lipophilicity, which is beneficial for membrane permeability.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific compound under review has shown promising results in various biological assays.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (μM)Mechanism of Action
A431 (Skin)5.0Induction of apoptosis
A549 (Lung)3.5Cell cycle arrest
H1299 (Lung)4.0Inhibition of IL-6 and TNF-α

These findings suggest that the compound may inhibit tumor growth through multiple pathways, including apoptosis and modulation of inflammatory cytokines.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It can interact with cell surface receptors that regulate cell survival and apoptosis.
  • Cytokine Regulation: The compound has been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

Case Studies

Several studies have evaluated the biological activity of this compound or similar derivatives:

  • Study on Apoptosis Induction:
    • A study demonstrated that at concentrations of 1 to 4 μM, the compound induced apoptosis in A431 cells through activation of caspase pathways.
    • Western blot analysis confirmed increased expression of pro-apoptotic proteins.
  • Cell Cycle Arrest:
    • Research indicated that treatment with the compound led to G0/G1 phase arrest in A549 cells, suggesting a potential mechanism for inhibiting tumor growth.
  • In Vivo Studies:
    • Animal models treated with the compound showed reduced tumor size compared to controls, highlighting its potential for therapeutic applications.

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